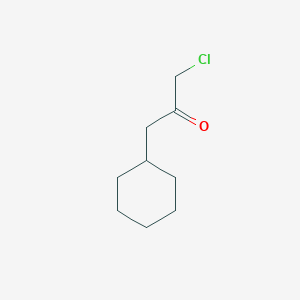

1-Chloro-3-cyclohexylpropan-2-one

Description

1-Chloro-3-cyclohexylpropan-2-one is an organic compound with the molecular formula C9H15ClO It is a chlorinated ketone, characterized by the presence of a cyclohexyl group attached to a propanone backbone

Properties

IUPAC Name |

1-chloro-3-cyclohexylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAFQOXCBXIWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Chloro-3-cyclohexylpropan-2-one can be synthesized through several methods. One common synthetic route involves the chlorination of 3-cyclohexylpropan-2-one. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:

[ \text{3-cyclohexylpropan-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-cyclohexylpropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-). For example, reacting with sodium hydroxide (NaOH) can yield 3-cyclohexylpropan-2-one.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-Chloro-3-cyclohexylpropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs with specific biological activities.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclohexylpropan-2-one involves its ability to act as an electrophile due to the presence of the chlorine atom and the carbonyl group. These functional groups can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research.

Comparison with Similar Compounds

1-Chloro-3-cyclohexylpropan-2-one can be compared with other chlorinated ketones and cyclohexyl derivatives:

1-Chloro-2-cyclohexylpropan-2-one: Similar structure but with the chlorine atom on a different carbon, leading to different reactivity and applications.

3-Chloro-3-cyclohexylpropan-2-one: Another isomer with distinct chemical properties and uses.

Cyclohexylacetone: Lacks the chlorine atom, resulting in different reactivity and applications in organic synthesis.

The unique combination of the cyclohexyl group and the chlorinated ketone in this compound makes it particularly valuable for specific chemical and biological applications.

Biological Activity

1-Chloro-3-cyclohexylpropan-2-one is a chemical compound with significant potential in various biological and chemical applications. Its structure allows it to interact with biological molecules, making it a subject of interest in biochemical research, drug development, and industrial applications.

This compound is characterized by the presence of a chlorine atom and a ketone functional group. These features contribute to its reactivity, particularly in nucleophilic substitution and electrophilic addition reactions.

Molecular Formula: C10H17ClO

Molecular Weight: 192.7 g/mol

The biological activity of this compound primarily stems from its ability to act as an electrophile. The chlorine atom and the carbonyl group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, which is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property is essential for developing enzyme inhibitors that can be used in treating various diseases.

Pharmaceutical Development

The compound has been explored as a pharmaceutical intermediate, particularly in synthesizing drugs targeting specific biological pathways. Its unique structure makes it a valuable precursor in the synthesis of biologically active compounds.

Case Studies

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase, which plays a critical role in neurotransmission. The inhibition was attributed to the formation of a covalent bond between the compound and the enzyme's active site.

- Antimicrobial Activity : Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ketone with Chlorine | Enzyme inhibitor |

| 1-Chloro-3-phenylpropan-2-one | Ketone with Chlorine | Moderate antimicrobial activity |

| 1-Chloro-3-methylpropan-2-one | Ketone with Chlorine | Limited enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.